

BBa_J23108 Promoter: A Technical Guide to Strength and Characterization

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The BBa_J23108 promoter is a medium-strength constitutive promoter and a member of the well-characterized Anderson promoter family, a collection of constitutive promoters for use in *E. coli* and other prokaryotes. This family was created from a consensus sequence (BBa_J23119) and provides a range of promoter strengths for fine-tuning gene expression. This guide provides an in-depth overview of the BBa_J23108 promoter, including its relative strength, characterization data, and the experimental protocols used for its analysis.

Promoter Strength: Quantitative Data

The strength of the BBa_J23108 promoter has been characterized by various research groups, typically by measuring the expression of a downstream reporter gene, such as a fluorescent protein. The data is often presented as relative fluorescence units (RFU) or normalized to a reference promoter within the Anderson family, such as BBa_J23100 or the strong consensus promoter BBa_J23119.

Characterization Study	Organism/Strain	Reporter Gene	Relative Strength/Activity	Reference Promoter
Original Anderson Collection	E. coli TG1	RFP	0.36 (relative to J23100)	BBa_J23100
Jilin_China 2019[1]	E. coli	GFP	See Figure 1 in source for time-course fluorescence/OD 600	Multiple Anderson Promoters
Manchester 2017[1]	E. coli	mCherry	Medium expression level	Low strength (BBa_K2213006) and high strength (BBa_K2213008) promoters
OUC-China[1]	E. coli	-	-	-
Li et al., 2021[2]	Escherichia coli	-	Weaker than BBa_J23100 and BBa_J23104, stronger than BBa_J23114	BBa_J23100, BBa_J23104, BBa_J23114
Sinskey et al.	Chromobacterium violaceum	RFP	1766 (nM rhodamine RFU/OD600)	-
Sinskey et al.	Chromobacterium violaceum	RFP	0.46 (Fold change relative to J23100)	BBa_J23100

Experimental Protocols for Promoter Characterization

The characterization of the BBa_J23108 promoter strength typically involves cloning the promoter upstream of a reporter gene in a suitable expression vector. This construct is then transformed into an appropriate bacterial strain. The expression of the reporter gene is subsequently quantified.

General Experimental Workflow

A generalized workflow for characterizing the strength of the BBa_J23108 promoter is as follows:

- **Plasmid Construction:** The BBa_J23108 promoter sequence is inserted upstream of a reporter gene (e.g., RFP, GFP) in a plasmid vector. A common vector used is pSB1C3.
- **Transformation:** The constructed plasmid is transformed into a suitable E. coli strain (e.g., DH5 α , TG1).
- **Culturing:** Transformed cells are grown in appropriate liquid media (e.g., LB or M9 media) containing the necessary antibiotics for plasmid selection. Cultures are typically grown overnight.
- **Subculturing:** The overnight culture is diluted into fresh media to a low optical density (e.g., OD600 of 0.02) to ensure the cells are in the exponential growth phase during measurement. [\[1\]](#)
- **Reporter Gene Expression Measurement:** As the cells grow, the expression of the reporter protein is measured. For fluorescent reporters, this is done using a plate reader or flow cytometer to measure fluorescence intensity.
- **Normalization:** The fluorescence measurements are typically normalized to the cell density, which is measured by the optical density at 600 nm (OD600). This accounts for differences in cell number between samples.
- **Data Analysis:** The normalized fluorescence values are then compared to those obtained from other promoters in the Anderson family to determine the relative strength of BBa_J23108.

Detailed Protocol Example (Microplate Reader Assay)

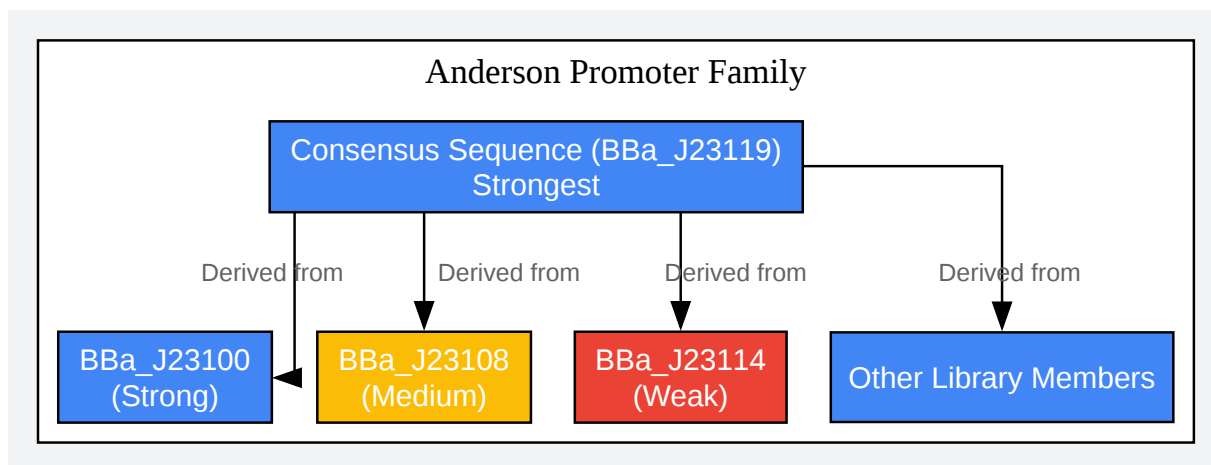
The following is a more detailed example of a protocol for characterizing promoter strength using a microplate reader, based on methodologies described by various iGEM teams.[\[3\]](#)[\[4\]](#)

- Strain and Plasmid: E. coli DH5 α containing the plasmid pBbB8k-RFP with the BBa_J23108 promoter driving RFP expression.[\[3\]](#)
- Overnight Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculation: Dilute the overnight culture 1:100 into fresh M9 minimal media in a 96-well plate, with a final volume of 150 μ L per well.[\[3\]](#)
- Controls:
 - Negative Control: A strain containing the same plasmid but lacking the RFP gene.[\[3\]](#)
 - Blank: Wells containing only the growth medium to measure background OD and fluorescence.[\[3\]](#)
- Incubation and Measurement: Incubate the 96-well plate in a multi-mode microplate reader at 37°C with shaking.[\[3\]](#) Measure OD600 and fluorescence (e.g., excitation at 585 nm and emission at 615 nm for RFP) every 10 minutes for a period of 18 hours.[\[3\]](#)
- Data Analysis:
 - Subtract the blank OD600 and fluorescence values from the experimental values.
 - Calculate the ratio of fluorescence to OD600 for each time point.
 - The promoter strength is typically reported at a specific time point, often during the stationary phase (e.g., after 10 hours).[\[3\]](#)

Visualizations

Logical Relationship of BBa_J23108 in the Anderson Promoter Family

The following diagram illustrates the position of BBa_J23108 within the hierarchy of the Anderson promoter family, which is derived from a consensus sequence.

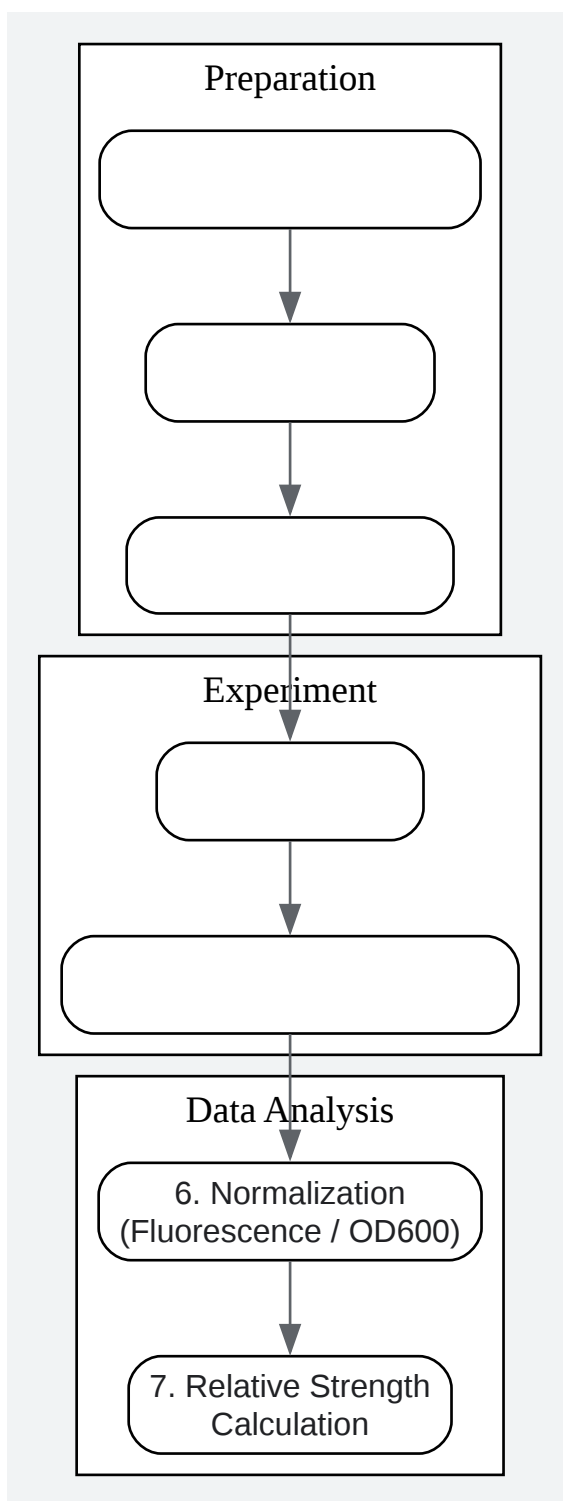


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Caption: Hierarchical relationship of BBa_J23108 within the Anderson promoter family.

Experimental Workflow for Promoter Characterization

This diagram outlines the key steps involved in the experimental characterization of the BBa_J23108 promoter.



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Caption: Standard workflow for characterizing the strength of the BBa_J23108 promoter.

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